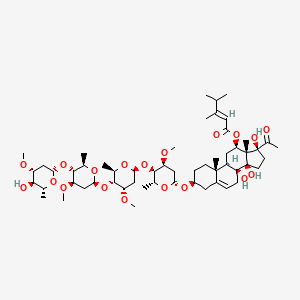
4-Hydroxybenzaldehyde rhamnoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxybenzaldehyde rhamnoside is a natural glycoside compound, primarily found in certain plants such as egg flowers. It is a condensate of 4-Hydroxybenzaldehyde and rhamnose, forming a white crystalline solid with slight solubility in water and high solubility in ethanol and ether .
Applications De Recherche Scientifique
4-Hydroxybenzaldehyde rhamnoside has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its role in plant metabolism and enzymatic reactions.
Medicine: Investigated for its potential antioxidant and neuromodulatory effects.
Industry: Utilized in the production of pharmaceuticals and flavoring agents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Hydroxybenzaldehyde rhamnoside can be synthesized from 4-[(2,3,4-Tri-O-acetyl-6-deoxy-α-L-mannopyranosyl)oxy]benzaldehyde. The reaction involves methanol and sodium methylate, conducted at ambient temperature for three hours .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically follows the laboratory methods with scale-up adjustments to accommodate larger production volumes.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Hydroxybenzaldehyde rhamnoside undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hydroquinone.
Reduction: Reduction reactions can yield 4-hydroxybenzyl alcohol.
Substitution: Substitution reactions can produce derivatives like anisaldehyde and p-hydroxycinnamaldehyde.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in a basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Dimethyl sulfate for methylation reactions.
Major Products:
Oxidation: Hydroquinone.
Reduction: 4-Hydroxybenzyl alcohol.
Substitution: Anisaldehyde, p-hydroxycinnamaldehyde.
Mécanisme D'action
The mechanism of action of 4-Hydroxybenzaldehyde rhamnoside involves its interaction with various molecular targets. It can inhibit enzymes such as amine oxidase and 4-aminobutyrate aminotransferase, affecting neurotransmitter levels and oxidative stress pathways . The compound’s effects are mediated through its ability to modulate enzymatic activities and influence cellular signaling pathways.
Comparaison Avec Des Composés Similaires
4-Hydroxybenzaldehyde: A structural isomer with similar chemical properties but different biological activities.
2-Hydroxybenzaldehyde (Salicylaldehyde): Another isomer with distinct applications in medicine and industry.
3-Hydroxybenzaldehyde: Differing in the position of the hydroxyl group, leading to varied reactivity and uses.
Uniqueness: 4-Hydroxybenzaldehyde rhamnoside is unique due to its glycosidic linkage with rhamnose, which imparts specific solubility and reactivity characteristics. This linkage also influences its biological activity, making it distinct from its non-glycosylated counterparts.
Propriétés
IUPAC Name |
4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxybenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O6/c1-7-10(15)11(16)12(17)13(18-7)19-9-4-2-8(6-14)3-5-9/h2-7,10-13,15-17H,1H3/t7-,10-,11+,12+,13-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTBXFUXBVKOEDM-HPMQQCADSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC=C(C=C2)C=O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)C=O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










